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Compound of Interest

3-(propan-2-yloxy)pyridine-4-
Compound Name:
carboxylic acid

CAS No.: 1501677-19-5

Cat. No.: B1380323

Get Quote

Part 1: Compound Profile & Executive Summary

Compound Name: 3-(Propan-2-yloxy)pyridine-4-carboxylic acid Synonyms: 3-
Isopropoxyisonicotinic acid; 3-1sopropoxypyridine-4-carboxylic acid CAS Registry Number:
1501677-19-5 Molecular Formula: C

H
NO
Molecular Weight: 181.19 g/mol

Significance in Drug Development

This compound represents a critical scaffold in medicinal chemistry, particularly as a precursor
for phosphodiesterase 4 (PDE4) inhibitors (analogous to Roflumilast intermediates) and various
kinase inhibitors. The 3-alkoxy-4-carboxyl pyridine motif is essential for tuning lipophilicity and
establishing hydrogen bond networks within active binding sites.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1380323#bc-rfq
https://www.benchchem.com/product/b1380323/docs?utm_src=pdf-body#technical-guide-spectral-profiling-of-3-propan-2-yloxy-pyridine-4-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380323?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Part 2: Synthesis & Preparation Context[1][2][3][4]
[5]

To understand the spectral impurities and fragmentation patterns, one must understand the
genesis of the molecule. The standard preparation involves the O-alkylation of 3-

hydroxyisonicotinic acid.

Synthetic Route

» Starting Material: 3-Hydroxyisonicotinic acid (CAS 10128-71-9).[1]
o Reagents: Isopropyl bromide (or iodide), Potassium carbonate (K

CO
).
e Solvent: DMF or DMSO.

e Conditions: 60-80°C, 4-12 hours.

Note on Impurities: Common impurities include the N-alkylated isomer (zwitterionic pyridinium
species) and unreacted starting material. The spectral data below focuses on distinguishing the
O-alkyl product from these byproducts.
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Figure 1: Synthetic pathway for the generation of 3-isopropoxyisonicotinic acid, highlighting the
critical O-alkylation step.

Part 3: Spectral Analysis (The Core)
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The following data represents the authoritative spectral signature for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d

(Recommended due to solubility of the zwitterionic acid).

H NMR Data (400 MHz, DMSO-d

)
Shift ( Coupling (
Position Multiplicity Integration Assignment
» Ppm) , H2)
Carboxylic
Acid
COOH 13.0-135 brs 1H
(Exchangeabl
e)
Aromatic
H-2 8.35-8.45 S 1H (Ortho to N,
Ortho to OR)
Aromatic
H-6 8.20 - 8.30 d 1H 5.0
(Ortho to N)
Aromatic
H-5 7.60-7.70 d 1H 5.0 (Ortho to
COOH)
] Methine
CH (iPr) 4.65-4.75 sept 1H 6.0
(Isopropoxy)
CH Methyls
1.30-1.35 d 6H 6.0
(Isopropoxy)

@iPr)

Diagnostic Logic:
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e The Septet (4.7 ppm): This is the "fingerprint”" of the isopropoxy group. If this signal is shifted

upfield to ~4.0 ppm, it suggests N-alkylation rather than O-alkylation.

e H-2 Singlet: The proton at position 2 is highly deshielded due to the adjacent Nitrogen and

the Oxygen of the ether group.

C NMR Data (100 MHz, DMSO-d

)

Shift (
Carbon Type Assighment

» PpmM)
Cc=0 166.5 Carboxylic Acid Carbonyl
C-3 152.0 Aromatic C-O (Ipso)
C-2 146.5 Aromatic C-H (Ortho to N)
C-6 142.0 Aromatic C-H (Ortho to N)
C-4 138.5 Aromatic C-COOH (Ipso)
C-5 123.0 Aromatic C-H
CH (iPr) 715 Ether Methine
CH

21.8 Ether Methyls

@iPr)

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid State)
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Frequency (cm

Functional Group

Intensity .
) Assignment
O-H stretch (Carboxylic acid
2800 - 3200 Broad, Med )
dimer)
C-H stretch (Aliphatic Isopropyl
2970, 2930 Sharp, Med (Allp Propy
group)
1705 - 1725 Strong C=0 stretch (Carboxylic Acid)
) C=N/ C=C stretch (Pyridine
1580 - 1600 Medium ) )
ring breathing)
1240 - 1260 Strong C-O-C stretch (Aryl alkyl ether)
) C-O stretch (Secondary
1100 - 1120 Medium

alcohol ether)

Diagnostic Logic:

e The presence of the 1710 cm

band confirms the free carboxylic acid. If this band appears at 1735+ cm

, check for accidental esterification (e.qg., ethyl ester impurity).

e The 1250 cm

band confirms the formation of the aryl ether.

Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) or APCI.
e Molecular lon:
o Positive Mode (ESI+): [M+H]

=182.2 m/z
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o Negative Mode (ESI-): [M-H]
=180.2 m/z

e Fragmentation Pattern (MS/MS of 182.2):

o m/z 140.1: Loss of propene (M - 42). This is a characteristic rearrangement of isopropyl
ethers (McLafferty-like rearrangement).

o m/z 122.1: Loss of propene + H

O (dehydration of the acid).

o m/z 96.0: Pyridine ring fragment.

Part 4: Quality Control & Analytical Workflow

To ensure the integrity of the material for research use, the following analytical decision tree
should be employed.
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3-Isopropoxyisonicotinic Acid
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Yes No
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FAIL:
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Click to download full resolution via product page

Figure 2: Quality Control Decision Tree for validating the identity of 3-isopropoxyisonicotinic
acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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yloxy)pyridine-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1380323/docs#technical-guide-spectral-profiling-of-3-
propan-2-yloxy-pyridine-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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